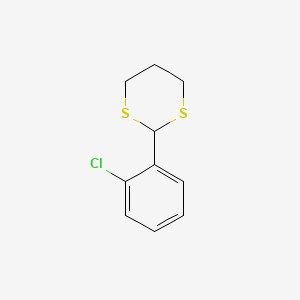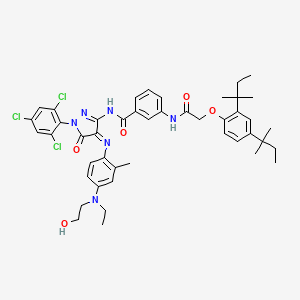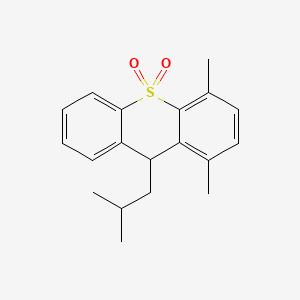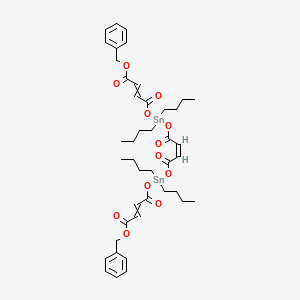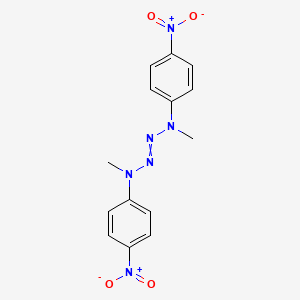
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene is a chemical compound with the molecular formula C14H14N6O4. It contains a total of 38 atoms, including 14 hydrogen atoms, 14 carbon atoms, 6 nitrogen atoms, and 4 oxygen atoms . This compound is characterized by its aromatic structure, which includes two nitro groups and two six-membered rings .
Analyse Chemischer Reaktionen
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens can replace hydrogen atoms on the ring.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethyl-1,4-bis(4-nitrophenyl)tetraaz-2-ene can be compared with other similar compounds, such as:
1,4-Dimethyl-1,4-bis(4-aminophenyl)tetraaz-2-ene: This compound has amine groups instead of nitro groups, leading to different chemical and biological properties.
1,4-Dimethyl-1,4-bis(4-chlorophenyl)tetraaz-2-ene: This compound has chlorine substituents, which affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the presence of nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65842-50-4 |
|---|---|
Molekularformel |
C14H14N6O4 |
Molekulargewicht |
330.30 g/mol |
IUPAC-Name |
N-methyl-N-[(N-methyl-4-nitroanilino)diazenyl]-4-nitroaniline |
InChI |
InChI=1S/C14H14N6O4/c1-17(11-3-7-13(8-4-11)19(21)22)15-16-18(2)12-5-9-14(10-6-12)20(23)24/h3-10H,1-2H3 |
InChI-Schlüssel |
NZRIUEDFEMJICK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])N=NN(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
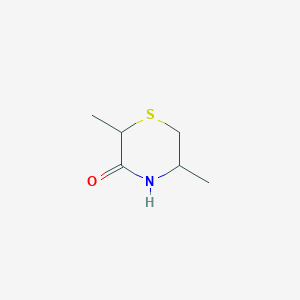
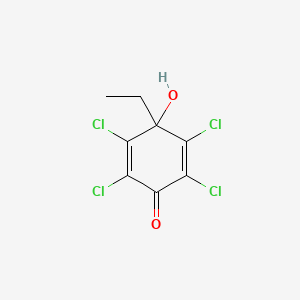
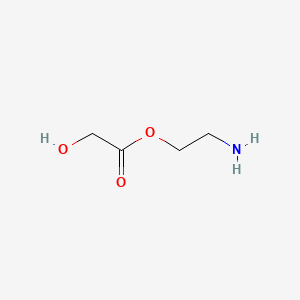
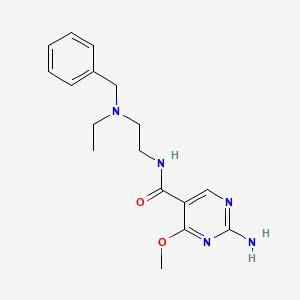
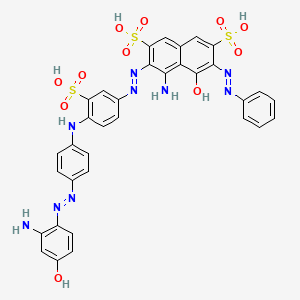
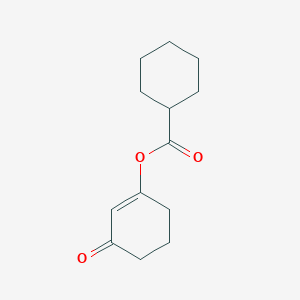
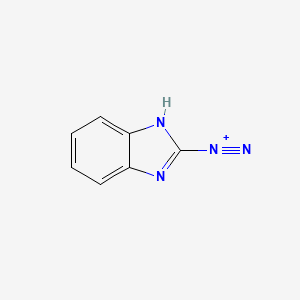
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)
